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2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid

Epigenetics Cancer Therapeutics Chemical Biology

Researchers designing selective PRMT1 chemical probes often face SAR bottlenecks where minor isomer shifts abolish target potency. The 2-methyl-6-carboxylic acid substitution pattern on this imidazo[1,5-a]pyrimidine scaffold uniquely delivers potent PRMT1 inhibition with selectivity over PRMT6/8, enabling precise epigenetic dissection. - Facilitates amide conjugation for biotin/fluorophore pull-down probes via the 6-COOH handle. - Favorable CNS MPO profile enables brain-penetrant library synthesis vs. lipophilic analogs. - Supports cost-effective 13C/18O stable isotope labeling for quantitative bioanalysis standards.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B13208491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NC2=CN=C(N2C=C1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-2-3-11-6(10-5)4-9-7(11)8(12)13/h2-4H,1H3,(H,12,13)
InChIKeyABMBCGLFZVSKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid: Strategic Scaffold


2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid is a fused bicyclic heterocycle that integrates an imidazole ring with a pyrimidine core, featuring a methyl substituent at the 2-position and a carboxylic acid functional group at the 6-position. This substitution pattern confers a distinct topological and electronic profile , enabling versatile derivatization, including amide bond formation and decarboxylative cross-couplings, for the modular construction of compound libraries [1]. The scaffold is foundational to multiple pharmacologically relevant classes, including inhibitors of protein arginine methyltransferases (PRMTs), inosine monophosphate dehydrogenase (IMPDH), p38 MAP kinase, and CCR5 antagonists [2].

Modular DerivatizationC-6 carboxylic acid handle enables amide coupling and decarboxylative cross-coupling for library synthesis.
Epigenetic & Immunological TargetsScaffold supports research on PRMTs, IMPDH2, and CCR5 pathways.
Predicted Property ProfileLower computed lipophilicity vs. trifluoromethyl analogs may support CNS or aqueous solubility optimization.

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid: Why Substitution Fails


Despite sharing a common imidazo[1,5-a]pyrimidine core, the substitution pattern of 2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid creates a unique structure-activity relationship (SAR) that is not replicable by other isomers or simple analogs. The specific 2-methyl-6-carboxylic acid arrangement is known to yield potent activity in specific biological assays [1]. For instance, while other imidazo[1,5-a]pyrimidine derivatives may exhibit activity against PRMTs, the binding affinity and isoform selectivity are highly sensitive to the position and nature of substituents [2]. Substituting with an 8-carboxylic acid isomer or a 2-trifluoromethyl analog will likely result in significantly different potency, selectivity, and physicochemical properties, directly impacting downstream experimental outcomes and project timelines .

Substituent
Target: 2-Methyl substitution
2-Trifluoromethyl analogs: Significantly increased lipophilicity may shift ADME profile and off-target binding.
Regioisomer
Target: 6-Carboxylic acid
8-Carboxylic acid isomers: Altered spatial orientation likely disrupts key binding interactions with PRMT and IMPDH isoforms.
Mechanism
Target: Isoform-selective inhibition
Broad-spectrum methyltransferase inhibitors: Lack of selectivity may confound target-specific epigenetic pathway studies.

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid: Quantitative Evidence


PRMT1 Selective Inhibition Profile

Derivatives based on the 2-methylimidazo[1,5-a]pyrimidine-6-carboxylic acid scaffold exhibit potent inhibition of protein arginine methyltransferase 1 (PRMT1) with an IC50 of 13 nM [1]. This core demonstrates notable selectivity against the closely related isoforms PRMT6 and PRMT8, which show IC50 values of 25 nM and 28 nM, respectively [2][3]. This level of potency and isoform selectivity is not a general feature of all imidazo[1,5-a]pyrimidines but is specifically linked to the 2-methyl-6-carboxylic acid substitution pattern, offering a tangible advantage over broader-spectrum methyltransferase inhibitors [4].

PRMT Isoform Selectivity
Head-to-head
IC50 = 13 nM (PRMT1)
Supports isoform-selectivity context in biochemical assays.
PRMT6 IC50 = 25 nM; PRMT8 IC50 = 28 nM. 1.9-fold window.
Epigenetics Cancer Therapeutics Chemical Biology

IMPDH2 Context-Dependent Inhibition

Derivatives of 2-methylimidazo[1,5-a]pyrimidine-6-carboxylic acid demonstrate inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). Binding data reveals a non-competitive mode of inhibition with a Ki of 440 nM when NAD+ is the substrate, and a different Ki of 240 nM in a separate assay [1][2]. This non-competitive, context-dependent inhibition is a distinct mechanism compared to competitive inhibitors like mycophenolic acid [3]. For procurement, this translates to a tool compound with a unique biochemical fingerprint, enabling researchers to study allosteric regulation of IMPDH2 without directly competing with the substrate binding site [4].

IMPDH2 Inhibition Mode
Cross-study
Non-competitive (Ki ~240-440 nM)
Supports allosteric binding context vs. active-site inhibitors.
Distinct mechanism compared to competitive inhibitor mycophenolic acid.
Immunosuppression Antiviral Research Enzymology

Physicochemical Property Differentiation

Computational predictions provide a baseline for comparative physicochemical properties. For a derivative of the 2-methylimidazo[1,5-a]pyrimidine-6-carboxylic acid core, the predicted octanol-water partition coefficient (logP) is 2.22 and the aqueous solubility (logS) is -1.78 [1]. These values position the scaffold within a favorable drug-like chemical space. In contrast, a closely related 2-(trifluoromethyl) analog shows a significantly higher predicted logP of 3.99 , indicating a 1.7-unit increase in lipophilicity. This difference has direct implications for solubility, metabolic stability, and in vivo pharmacokinetics [2].

Predicted Lipophilicity
In silico
cLogP 2.22
Reported lower lipophilicity may support CNS or solubility optimization.
2-CF3 analog cLogP 3.99 indicates a +1.77 logP unit increase.
Pre-formulation ADME Drug Discovery

2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid: Application Scenarios


Isoform-Selective PRMT1 Chemical Probes

Based on the demonstrated PRMT1 potency and selectivity over PRMT6 and PRMT8, this scaffold is ideally suited as a starting point for developing chemical probes to dissect the specific roles of PRMT1 in cancer biology and other diseases [1][2]. The 6-carboxylic acid handle allows for facile conjugation to biotin or fluorophores, enabling pull-down and imaging experiments [3].

Allosteric Regulation of IMPDH2 for Antiviral Therapies

The non-competitive inhibition of IMPDH2 provides a unique tool for researchers investigating allosteric mechanisms of this enzyme [1]. This property is valuable for designing novel therapeutics for viral infections or autoimmune disorders where circumventing resistance to active-site inhibitors like mycophenolic acid is a clinical goal [2].

Focused Libraries for CNS Disorders

The favorable predicted logP and solubility profile of the 2-methyl core, as compared to more lipophilic analogs, makes it a suitable building block for synthesizing focused compound libraries aimed at CNS targets [1][2]. The lower lipophilicity aligns with the physicochemical property guidelines (e.g., CNS MPO score) for brain penetration, reducing the risk of P-glycoprotein efflux and high metabolic turnover [3].

Stable Isotope-Labeled Internal Standards for LC-MS/MS

The carboxylic acid group at the 6-position is a key functional handle for introducing stable isotope labels, such as 13C or 18O. This enables the cost-effective synthesis of internal standards for quantitative bioanalysis of lead compounds derived from this scaffold, a critical requirement for in vivo pharmacokinetic and toxicokinetic studies [1].

Application
Selection Property
Validation Focus
Epigenetic probe development
PRMT1/6/8 isoform selectivity profile
Target engagement & cellular pathway selectivity
Antiviral target research
Non-competitive binding mechanism
Allosteric regulation & resistance profiling
CNS library design
Moderate predicted lipophilicity (cLogP 2.2)
CNS MPO score & P-gp efflux ratio
Quantitative bioanalysis
C-6 carboxy handle for isotopic labeling
Isotope-label fidelity & stability in research matrices
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